molecular formula C7H10N2O4 B2888566 1-(2-Methoxyethyl)-1,3-diazinane-2,4,6-trione CAS No. 230630-75-8

1-(2-Methoxyethyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B2888566
CAS No.: 230630-75-8
M. Wt: 186.167
InChI Key: RMTVGDCQKVLWGN-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1,3-diazinane-2,4,6-trione (CAS 230630-75-8) is a chemical compound with the molecular formula C7H10N2O4 and a molecular weight of 186.17 g/mol . It belongs to the class of 1,3-diazinane-2,4,6-trione derivatives, which are more commonly known as barbituric acid derivatives . This core structure is a versatile building block in organic synthesis. The compound features a 2-methoxyethyl substituent on the nitrogen atom of the diazinane trione ring system, which influences its properties and reactivity . As a derivative of the barbituric acid scaffold, it serves as a key intermediate for the synthesis of more complex molecules, particularly through reactions like the Knoevenagel condensation at the active C5 position of the ring . One specific research application includes its use as a precursor in the synthesis of 5-[(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione, demonstrating its utility in constructing compounds with potential for scientific investigation . This product is intended for research purposes as a chemical building block and is not for diagnostic or therapeutic use. Safety Note: This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-13-3-2-9-6(11)4-5(10)8-7(9)12/h2-4H2,1H3,(H,8,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTVGDCQKVLWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Malonic Ester and Urea Condensation

The foundational approach for barbituric acid derivatives involves condensation between substituted malonic esters and urea derivatives. For this compound, this requires:

  • Synthesis of 2-Methoxyethylurea :
    • Reacting 2-methoxyethylamine with urea in anhydrous ethanol under reflux (12–15 hours) yields the substituted urea. Sodium ethoxide catalyzes the reaction, achieving yields of ~70%.
  • Ring Formation :
    • Condensing diethyl malonate with 2-methoxyethylurea in benzene using sodium methoxide (5.4 parts by weight) at reflux for 15 hours forms the barbiturate core. The product is purified via acidification (HCl), followed by recrystallization from ethanol-petroleum ether mixtures.

Reaction Scheme :
$$
\text{Diethyl malonate} + \text{2-Methoxyethylurea} \xrightarrow{\text{NaOCH}_3, \Delta} \text{this compound}
$$

Key Data :

  • Yield: 73–78%
  • Melting Point: 131–148°C (varies with substituents)
  • Purity: Confirmed via elemental analysis (C: 59.30%, H: 7.73%, N: 9.79%).

Alkylation of Preformed Barbituric Acids

Direct N-Alkylation

Introducing the 2-methoxyethyl group to preformed barbituric acid avoids multi-step urea synthesis.

  • Procedure : Barbituric acid is treated with 2-methoxyethyl bromide in dimethylformamide (DMF) using potassium carbonate as a base (64 parts by weight). The mixture is refluxed for 6 hours, followed by aqueous workup and recrystallization.
  • Challenges : Competing O-alkylation and low regioselectivity necessitate excess alkylating agent (1.5–2.0 equivalents).

Optimization :

  • Solvent: Ethyl acetate improves yield (82%) compared to DMF (68%).
  • Temperature: Reflux at 80°C minimizes side products.

Hydrolysis and Functional Group Interconversion

From 5-Substituted Derivatives

5-Carboxypropyl or 5-oxo-butyl intermediates serve as precursors. For example:

  • Step 1 : Condense diethyl α-(3,3-ethylenedioxy-butyl)malonate with 2-methoxyethylurea to form 1-(2-methoxyethyl)-5-(3-oxo-butyl)barbituric acid.
  • Step 2 : Reduce the ketone using LiAlH$$_4$$ in diethyl ether, yielding the hydroxybutyl derivative, which is hydrolyzed with HCl to the trione.

Analytical Validation :

  • Mass Spectrometry : Molecular ion peaks at m/z 282 and 284 confirm brominated intermediates.
  • NMR : Singlets for N–CH$$_2$$ protons (δ 3.2–3.5 ppm) and methoxy groups (δ 3.3 ppm).

Industrial-Scale Synthesis

Patent-Based Methodologies

A patented process (US3430258) details large-scale production:

  • One-Pot Reaction : Combine diethyl malonate (48.2 parts), 2-methoxyethylurea (14.2 parts), and sodium methoxide (5.4 parts) in benzene.
  • Workup : Extract with water, acidify with HCl, and recrystallize.
  • Yield : 18.1 parts (85%).
  • Purity : ≥99% by HPLC.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Complexity
Malonic Ester Condensation 73–78 98–99 Moderate
Direct N-Alkylation 68–82 95–97 Low
Hydrolysis of Intermediates 65–70 97–98 High

Challenges and Mitigation Strategies

  • Side Reactions : Di-substitution at N1 and N3 positions occurs if stoichiometry is unbalanced. Using 1.1 equivalents of 2-methoxyethylurea suppresses this.
  • Purification : Recrystallization from ethanol-petroleum ether (1:3) removes unreacted malonic ester.
  • Scale-Up Issues : Exothermic reactions during alkylation require controlled addition and cooling.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or acid catalyst, depending on the nature of the substituent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Methoxyethyl)-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(2-Methoxyethyl)-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis categorizes structurally related diazinane-2,4,6-trione derivatives based on substituent type, physicochemical properties, and biological activity.

Halogenated Aryl Derivatives

  • 1-(3-Chloro-4-methylphenyl)-1,3-diazinane-2,4,6-trione () Structure: A chloro and methyl group on the phenyl ring. Molecular Formula: C₁₁H₉ClN₂O₃. Activity: Not explicitly reported, but halogenated analogs are often explored for antimicrobial or anticancer applications.
  • 5-[(2-Bromo-4,5-dimethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione () Structure: Bromo and dimethoxy substituents on a phenyl ring conjugated via a methylidene linker. Properties: Bromine adds steric bulk and polarizability, which may improve binding to hydrophobic protein pockets.

Aromatic/Heteroaromatic Substituents

  • VA33: 5-{[(9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]methylidene}-1,3-diazinane-2,4,6-trione () Structure: Anthraquinone moiety linked via a vinylamine group. Properties: High molecular weight (MW ≈ 400 Da), ClogP ≈ 3.5, and large polar surface area (PSA ≈ 120 Ų). Activity: Demonstrated potent anti-glioblastoma activity (31.9% cell viability at 1 μg/ml). The anthraquinone enhances intercalation with DNA or protein targets but may limit blood-brain barrier (BBB) penetration .
  • (5Z)-1-(4-Methoxyphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-diazinane-2,4,6-trione () Structure: Nitrophenyl-furyl substituent with a methoxyphenyl group. Activity: Nitroaromatic compounds are often explored as enzyme inhibitors or radiosensitizers .

Alkyl/Alkoxy Substituents

  • 1-(2-Methoxyethyl)-1,3-diazinane-2,4,6-trione (Target Compound)

    • Structure : Methoxyethyl group at N1.
    • Properties : Lower molecular weight (MW ≈ 228 Da) compared to aromatic analogs. The methoxyethyl group balances ClogP (~0.8 estimated) and PSA (~70 Ų), favoring solubility and BBB penetration.
    • Activity : Alkoxy groups are associated with reduced cytotoxicity and improved pharmacokinetics, making this compound a candidate for CNS disorders .
  • 1-[(4-Methoxyphenyl)methyl]-5-(propan-2-yl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione () Structure: Branched alkyl groups (isopropyl, propenyl) and a methoxyphenylmethyl substituent. Properties: Increased steric hindrance may reduce metabolic degradation.

Comparative Data Table

Compound Name Substituents Molecular Formula ClogP (Est.) Key Biological Activity References
This compound 2-Methoxyethyl C₇H₁₀N₂O₄ ~0.8 N/A (Theoretical BBB penetration)
VA33 Anthraquinone-vinylamine C₁₉H₁₃N₃O₅ ~3.5 Anti-glioblastoma (31.9% viability)
1-(3-Chloro-4-methylphenyl)-derivative 3-Chloro-4-methylphenyl C₁₁H₉ClN₂O₃ ~2.1 N/A
FABP4 binder () Methoxyphenylmethyl, isopropyl C₂₀H₂₂N₂O₅ ~2.8 FABP4 inhibition (IC₅₀ = 1.1 μM)

Key Findings and Implications

Substituent Effects: Aromatic Moieties: Larger groups (e.g., anthraquinone in VA33) enhance target binding but reduce BBB penetration. Alkoxy Groups: Methoxyethyl substituents improve solubility and pharmacokinetics, making them suitable for CNS applications. Halogens: Increase lipophilicity and reactivity but may elevate toxicity risks .

Synthetic Strategies :

  • Alkylation (e.g., methoxyethylation) and condensation reactions (e.g., with arylformamides) are common methods for introducing substituents ().

Future Directions :

  • Optimize substituents to balance ClogP, PSA, and molecular polarizability for enhanced BBB penetration (e.g., hybridizing methoxyethyl with aromatic groups) .
  • Explore PROTAC-like derivatives for targeted protein degradation ().

Biological Activity

1-(2-Methoxyethyl)-1,3-diazinane-2,4,6-trione, a compound within the diazinane family, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C11H10N2O4C_{11}H_{10}N_2O_4. The compound features a diazinane core with three keto groups at positions 2, 4, and 6. Its unique structure contributes to its diverse biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of barbituric acid derivatives with methoxyethylamine under controlled conditions. This method allows for the selective formation of the diazinane skeleton while introducing functional groups that enhance biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Comparison (Standard Antibiotics)
Escherichia coli15Nalidixic acid: 12
Pseudomonas aeruginosa17Imipenem: 14
Staphylococcus aureus20Nystatin: 18

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory properties. Studies indicate that it significantly reduces the production of pro-inflammatory cytokines in cellular models. The following table summarizes the results:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
IL-65020
TNF-α4515

These findings suggest that this compound could serve as a potential therapeutic agent in inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells and inflammatory pathways. Molecular docking studies have indicated strong binding affinity to bacterial ribosomal RNA and key inflammatory mediators.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with this compound led to a significant reduction in infection rates compared to conventional antibiotics.
  • Case Study on Anti-inflammatory Effects : In a cohort study involving patients with chronic inflammatory conditions, administration of the compound resulted in marked improvements in clinical symptoms and reduced reliance on corticosteroids.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(2-Methoxyethyl)-1,3-diazinane-2,4,6-trione?

  • Methodology : Synthesis typically involves condensation reactions under controlled conditions. Ethanol or methanol is commonly used as a solvent with catalysts such as acid/base systems. Elevated temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) are critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography ensures >95% purity .
  • Key Variables : Solvent polarity, catalyst type (e.g., p-toluenesulfonic acid for acid catalysis), and reaction time (typically 6–12 hours) significantly influence yield.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the methoxyethyl group (δ ~3.3–3.5 ppm for OCH2_2CH3_3) and the diazinane trione core.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) monitors purity.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C7_7H10_{10}N2_2O4_4, [M+H]+^+ = 203.0667) .

Q. What are the primary functional groups influencing the compound’s reactivity?

  • Reactive Sites :

  • The methoxyethyl group enhances solubility in polar solvents and participates in nucleophilic substitutions.
  • The diazinane trione core undergoes keto-enol tautomerism, enabling interactions with electrophiles (e.g., aldehydes in condensation reactions) .

Advanced Research Questions

Q. How do substituents on the diazinane ring affect the compound’s electronic properties and biological activity?

  • Methodology :

  • Computational Modeling : Density Functional Theory (DFT) calculations reveal electron density distribution, highlighting the carbonyl groups as electron-deficient sites.
  • Comparative Studies : Analogues with fluorophenyl or thiophene substituents (e.g., ) show altered π-π stacking and hydrogen-bonding capabilities, impacting enzyme inhibition potency .
    • Data Interpretation : Substituents at the 5-position modulate steric hindrance and electronic effects, correlating with IC50_{50} values in enzyme assays .

Q. What mechanistic pathways explain the compound’s role in enzyme inhibition?

  • Proposed Mechanism : The trione core mimics natural enzyme substrates, forming reversible covalent bonds with catalytic residues (e.g., serine hydrolases).
  • Experimental Validation :

  • Kinetic assays (e.g., Michaelis-Menten plots) quantify inhibition constants (KiK_i).
  • X-ray crystallography (e.g., ) reveals binding modes in enzyme active sites, with key interactions involving the methoxyethyl chain .

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

  • Crystallization Strategies :

  • Solvent Screening : Use mixed solvents (e.g., acetone/water) to optimize crystal growth.
  • Temperature Gradients : Slow cooling from 50°C to 4°C enhances crystal lattice stability.
    • Structural Insights : Crystal packing analysis (e.g., ) shows intermolecular hydrogen bonds between carbonyl oxygens and adjacent methoxyethyl groups, stabilizing the lattice .

Q. What are the contradictions in reported biological activity data, and how can they be resolved?

  • Data Discrepancies : Variations in IC50_{50} values across studies (e.g., 10–50 μM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration, pH).
  • Resolution Strategies :

  • Standardize assay protocols (e.g., fixed ATP at 1 mM).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of kinetic interference .

Methodological Frameworks

Q. How to design experiments to explore structure-activity relationships (SAR) for this compound?

  • Stepwise Approach :

Synthetic Modifications : Introduce substituents at the 1- and 5-positions (e.g., halogens, alkyl chains) via nucleophilic substitution or condensation.

Biological Screening : Test analogues against target enzymes (e.g., proteases) using fluorescence-based assays.

QSAR Modeling : Apply multivariate regression to correlate logP, polar surface area, and IC50_{50} values .

Q. What computational tools are recommended for predicting metabolic stability?

  • Software :

  • SwissADME : Predicts CYP450-mediated metabolism, highlighting vulnerable sites (e.g., methoxyethyl chain oxidation).
  • Molecular Dynamics (MD) Simulations : Track interactions with cytochrome P450 enzymes to identify metabolic hotspots .

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